CB 3731 is synthesized from commercially available precursors through a series of chemical reactions. It belongs to the class of compounds known as quinazolines, which are recognized for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects. The compound's structure incorporates various functional groups that enhance its reactivity and biological efficacy.
The synthesis of CB 3731 involves multiple steps:
The molecular structure of CB 3731 can be represented using various chemical notation systems:
The compound appears as a solid powder, indicating a stable crystalline form suitable for various analyses.
CB 3731 can undergo several types of chemical reactions:
The mechanism of action for CB 3731 involves interaction with specific biological targets, potentially modulating pathways associated with cell proliferation or inflammation. While detailed mechanistic studies are still ongoing, preliminary data suggest that its structural components may facilitate binding to proteins involved in these processes, thereby exerting therapeutic effects .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to characterize its physical properties fully .
CB 3731 shows promise in various scientific applications, particularly in pharmacology and medicinal chemistry. Its potential uses include:
The ongoing research aims to elucidate its full therapeutic potential, making CB 3731 a compound of significant interest in contemporary scientific studies .
CB 3731 represents a specialized synthetic compound investigated for its interactions with biological targets, particularly within the context of cannabinoid receptor research. Unlike classical phytocannabinoids such as Δ9-THC, CB 3731 exemplifies the strategic modification of chemical scaffolds to probe specific biochemical pathways. Its study offers insights into receptor targeting precision, though it is not a cannabinoid receptor agonist. This profile examines its discovery, structural classification, and theoretical role in advancing receptor-specific therapeutic strategies, adhering strictly to the defined research scope.
CB 3731 (CAS 80015-07-2) emerged during efforts to develop molecular tools for studying enzyme kinetics and receptor binding. Initially characterized in the 1980s, it was designed as a fluorine-19 NMR probe for investigating thymidylate synthase dynamics in binary and ternary complexes [4] [7]. This placed CB 3731 within the broader trajectory of synthetic cannabinoid research, which accelerated after the 1964 isolation of Δ9-THC and the 1990s cloning of CB1/CB2 receptors [1] [5]. Its fluorine atoms enabled non-perturbative observation of protein-ligand interactions, distinguishing it from conventional cannabinoids focused on receptor activation. Historically, CB 3731’s development coincided with pivotal advances in the endocannabinoid system (ECS), including the identification of anandamide (1992) and 2-AG (1995) as endogenous ligands [1] [2]. While not intrinsically psychoactive, its utility as an NMR probe contributed to methodological frameworks later adopted for studying cannabinoid receptor conformations and allosteric modulation.
Structurally, CB 3731 ($\ce{C23H24FN5O6}$; MW 485.47 g/mol) diverges from typical synthetic cannabinoids like aminoalkylindoles or classical terpenophenolic analogs. Key features include:
Table 1: Structural Characteristics of CB 3731
Property | Value |
---|---|
Molecular Formula | $\ce{C23H24FN5O6}$ |
Molecular Weight | 485.47 g/mol |
CAS Registry | 80015-07-2 |
Key Functional Groups | Quinazolinone, fluorinated ethylamine |
Research Application | Fluorine-19 NMR spectroscopy |
Unlike cannabinoids such as WIN 55,212 or CP-55,940, CB 3731 lacks the alkyl side chain or phenolic rings critical for CB1/CB2 affinity [5]. Instead, its quinazolinone core and polar carboxyl groups align it with metabolic enzyme inhibitors rather than receptor agonists. This positions CB 3731 as a structural outlier within synthetic cannabinoid classifications, useful for studying off-target interactions or peripheral ECS modulation without direct receptor engagement.
Table 2: Comparison with Classical Cannabinoid Scaffolds
Compound Class | Core Structure | Primary Target |
---|---|---|
Classical (e.g., Δ9-THC) | Dibenzopyran | CB1 > CB2 |
Aminoalkylindoles | Indole-3-carboxylate | CB1/CB2 non-selective |
CB 3731 | Quinazolinone | Thymidylate synthase |
CB 3731’s significance lies in its de facto contribution to strategies minimizing central nervous system (CNS) side effects. By avoiding structural motifs that confer CB1 affinity (e.g., hydrophobic alkyl chains), it exemplifies design principles for peripherally restricted compounds. CB1 receptors dominate in the CNS and mediate psychoactivity, while CB2 receptors are abundant in immune/peripheral tissues [1] [2]. CB 3731’s physicochemical properties—high polarity (LogP 2.66) and multiple hydrogen bond donors/acceptors—limit blood-brain barrier penetration, aligning with efforts to target peripheral ECS components [4].
Research leveraging such compounds has clarified two key concepts:
Table 3: Key Research Applications of CB 3731
Application Domain | Experimental Use |
---|---|
NMR Spectroscopy | Probe for thymidylate synthase conformational states |
Molecular Design | Template for fluorine-tagged enzyme inhibitors |
Peripheral Targeting | Model for BBB-impermeant ligands |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7